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Compound of Interest

Compound Name:
2,5-Dimethylphenyl 10-

undecenoate

Cat. No.: B311869 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for 2,5-
Dimethylphenyl 10-undecenoate against related compounds. Due to the absence of publicly

available experimental spectra for 2,5-Dimethylphenyl 10-undecenoate, this document

focuses on a cross-validation approach. Predicted values for the target compound are derived

from the known spectroscopic features of its constituent moieties: the 2,5-dimethylphenyl group

and the 10-undecenoate chain. These predictions are then compared with experimental data

for structurally similar molecules to provide a robust framework for spectral analysis and

characterization.

Data Presentation: Comparative Spectroscopic Data
The following tables summarize the predicted and experimental spectroscopic data for 2,5-
Dimethylphenyl 10-undecenoate and its analogues.

Table 1: Predicted ¹H NMR Data for 2,5-Dimethylphenyl 10-undecenoate and Experimental

Data for Analogous Compounds
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Compound

Aromatic

Protons

(ppm)

Vinyl

Protons

(ppm)

Allylic

Protons

(ppm)

Ester

Methylene

Protons

(ppm)

Methyl

Protons

(ppm)

2,5-

Dimethylphen

yl 10-

undecenoate

(Predicted)

6.9 - 7.2 (m,

3H)

5.7 - 5.9 (m,

1H), 4.9 - 5.1

(m, 2H)

2.0 - 2.1 (m,

2H)

2.5 - 2.6 (t,

2H)

2.2 - 2.4 (s,

6H)

4-allyl-2-

methoxyphen

yl 10-

undecenoate

6.7 - 6.9 (m,

3H)

5.8 (m, 1H),

4.9-5.0 (m,

2H)

2.0 (q, 2H) 2.5 (t, 2H) -

Methyl 10-

undecenoate
-

5.75-5.85 (m,

1H), 4.9-5.05

(m, 2H)

2.0-2.1 (m,

2H)
- 3.67 (s, 3H)

Table 2: Predicted ¹³C NMR Data for 2,5-Dimethylphenyl 10-undecenoate and Experimental

Data for Analogous Compounds
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Compound

Carbonyl

Carbon

(ppm)

Aromatic

Carbons

(ppm)

Vinyl

Carbons

(ppm)

Ester

Methylene

Carbon

(ppm)

Methyl

Carbons

(ppm)

2,5-

Dimethylphen

yl 10-

undecenoate

(Predicted)

~172 120 - 150 ~139, ~114 ~34 ~15, ~20

2,5-

Dimethylphen

ol

-

116.8, 122.0,

129.2, 130.6,

136.8, 152.0

- - 15.6, 20.8

Methyl 10-

undecenoate
174.3 - 139.2, 114.1 - 51.4

Table 3: Predicted IR Data for 2,5-Dimethylphenyl 10-undecenoate and Experimental Data

for Analogous Compounds

Compound
C=O Stretch

(cm⁻¹)

C-O Stretch

(cm⁻¹)

C=C Stretch

(cm⁻¹)

=C-H

Stretch

(cm⁻¹)

Aromatic

C=C Stretch

(cm⁻¹)

2,5-

Dimethylphen

yl 10-

undecenoate

(Predicted)

~1760 ~1200 ~1640 ~3080 ~1600, ~1500

Ethyl

undecanoate
1738 1178 - - -

2,5-

Dimethylphen

ol

- 1215 - - 1615, 1512
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Table 4: Predicted Mass Spectrometry (EI-MS) Data for 2,5-Dimethylphenyl 10-undecenoate
and Fragmentation Patterns of Analogous Compounds

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

2,5-Dimethylphenyl 10-

undecenoate (Predicted)
288

167 (undecenoyl cation), 122

(dimethylphenol cation), 121

(loss of H from dimethylphenol

cation)

Methyl 10-undecenoate 198 167, 135, 87, 55

2,5-Dimethylphenol 122 107 (loss of CH₃), 91, 79, 77

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of

solvent depends on the sample's solubility.

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-

12 ppm).

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.
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Set the relaxation delay (d1) to at least 1 second.

¹³C NMR Acquisition:

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

220 ppm).

Use a proton-decoupled pulse sequence to simplify the spectrum.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

Set the relaxation delay to 2-5 seconds.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

Sample Preparation: Place a small amount of the liquid or solid sample directly onto the

ATR crystal.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Spectrum: Record the spectrum of the sample. The instrument software will

automatically subtract the background spectrum.

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the

range of 4000-400 cm⁻¹.

Data Processing: The resulting spectrum is typically presented in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)
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Electron Ionization (EI)-Mass Spectrometry:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z)

using a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Data Interpretation: Identify the molecular ion peak (if present) and analyze the

fragmentation pattern to deduce the structure of the compound.

Mandatory Visualization
The following diagram illustrates the general workflow for the cross-validation of spectroscopic

data for a novel compound like 2,5-Dimethylphenyl 10-undecenoate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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